2-Iodo-5-(trifluoromethyl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Iodo-5-(trifluoromethyl)benzoic acid and related compounds involves complex chemical reactions, often employing iodine reagents and specific reaction conditions. For example, Yusubov et al. (2008) described the use of iodine(III) reagents derived from 3-iodosylbenzoic acid in the synthesis of related compounds, demonstrating the importance of specific iodine-based reagents in these syntheses (Yusubov et al., 2008).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives can be characterized by various techniques such as X-ray crystallography. Nemykin et al. (2011) investigated the structural aspects of benziodoxaborole derivatives, highlighting the planar geometry and short endocyclic I-O bond distances, which are indicative of the molecular structure of such compounds (Nemykin et al., 2011).
Chemical Reactions and Properties
Compounds like 2-Iodo-5-(trifluoromethyl)benzoic acid participate in a variety of chemical reactions, demonstrating unique reactivity due to the presence of the iodine and trifluoromethyl groups. These reactions are often crucial in the synthesis of more complex molecules. For instance, Richter et al. (2021) discussed the structural characterization of similar compounds as precursors for the synthesis of new drug candidates, illustrating the diverse chemical reactivity of these compounds (Richter et al., 2021).
Scientific Research Applications
Recyclable Hypervalent Iodine Reagents
3-[Bis(trifluoroacetoxy)iodo]benzoic acid, a derivative of iodo benzoic acid, has been used as a recyclable iodine(III) reagent in organic synthesis, indicating the potential of similar compounds for use in sustainable chemistry practices (Yusubov et al., 2008).
Selective Lithiation and Electrophilic Substitution
Studies on 1,2,4-Tris(trifluoromethyl)benzene, which undergoes selective lithiation, suggest that similar trifluoromethyl benzoic acid derivatives might be useful in the synthesis of structurally complex molecules (Schlosser et al., 1998).
Continuous Flow Iodination
The iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile demonstrates the feasibility of using continuous flow processes for the iodination of trifluoromethyl benzoic acid derivatives (Dunn et al., 2018).
Synthesis of Novel Triazole-Fused Compounds
The synthesis of novel 1,2,3-triazole-fused-1,5-benzoxazocinones from substituted ethynyl triazoyl benzoic acids, which includes a crucial precursor similar to 2-Iodo-5-(trifluoromethyl)benzoic acid, indicates its potential in creating heterocyclic compounds (Barve et al., 2017).
Metabolism Studies
Quantitative structure-metabolism relationships for substituted benzoic acids, including trifluoromethyl benzoic acids, can inform drug design and predict metabolic pathways in pharmacological applications (Ghauri et al., 1992).
Catalyst-Free Decarboxylative Trifluoromethylation
The decarboxylative trifluoromethylation of benzoic acid derivatives, including a study on catalyst-free methods, suggests potential applications in environmentally friendly chemical transformations (Wang et al., 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-iodo-5-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO2/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBYTEOMUOSDNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593979 | |
Record name | 2-Iodo-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-5-(trifluoromethyl)benzoic acid | |
CAS RN |
702641-04-1 | |
Record name | 2-Iodo-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodo-5-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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